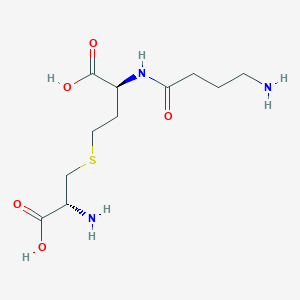
2-Chlorovinylarsonous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorovinylarsonous acid is an organoarsenic compound that is a hydrolysis product of lewisite, a chemical warfare agent. This compound is significant due to its role as a biomarker for exposure to lewisite. It exists exclusively in aqueous solutions and can be further oxidized to form 2-chlorovinylarsonic acid .
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorovinylarsonous acid is typically synthesized through the hydrolysis of lewisite. The reaction involves the addition of water to lewisite, resulting in the formation of this compound and hydrochloric acid. The reaction conditions usually involve an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound is not common due to its primary use as a chemical warfare agent marker. laboratory-scale synthesis follows the same hydrolysis process as described above .
化学反応の分析
Types of Reactions: 2-Chlorovinylarsonous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorovinylarsonic acid.
Reduction: It can be reduced to form less oxidized arsenic compounds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: 2-Chlorovinylarsonic acid.
Reduction: Various reduced arsenic compounds.
Substitution: Products depend on the nucleophile used, such as thiol-substituted or amine-substituted arsenic compounds.
科学的研究の応用
2-Chlorovinylarsonous acid has several scientific research applications:
Chemistry: Used as a marker for the detection of lewisite exposure.
Biology: Studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups.
Medicine: Investigated for its toxicological effects and potential antidotes for lewisite poisoning.
作用機序
The mechanism of action of 2-chlorovinylarsonous acid involves its interaction with sulfhydryl groups in proteins. The arsenic atom in the compound forms strong bonds with the sulfur atoms in these groups, leading to the inhibition of enzyme activity. This interaction disrupts various cellular processes, leading to toxic effects .
類似化合物との比較
2-Chlorovinylarsonic acid: The oxidized form of 2-chlorovinylarsonous acid.
Lewisite: The parent compound from which this compound is derived.
Other organoarsenic compounds: Such as dimethylarsinic acid and monomethylarsonic acid.
Uniqueness: this compound is unique due to its specific role as a biomarker for lewisite exposure. Its ability to form strong bonds with sulfhydryl groups in proteins makes it particularly useful for studying the toxicological effects of arsenic compounds .
特性
分子式 |
C2H4AsClO2 |
|---|---|
分子量 |
170.42 g/mol |
IUPAC名 |
2-chloroethenylarsonous acid |
InChI |
InChI=1S/C2H4AsClO2/c4-2-1-3(5)6/h1-2,5-6H |
InChIキー |
HOVKNGHQENGTOX-UHFFFAOYSA-N |
正規SMILES |
C(=C[As](O)O)Cl |
同義語 |
2-chlorovinylarsonous acid 2-CVAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


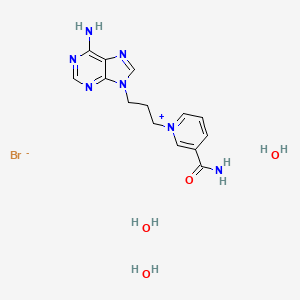
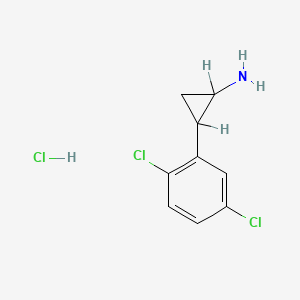
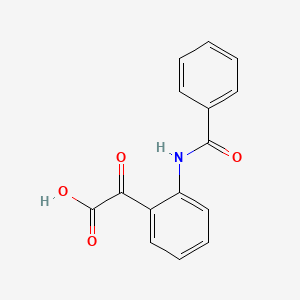
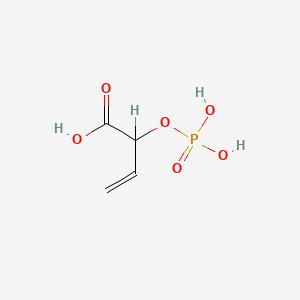

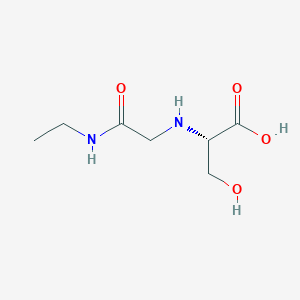
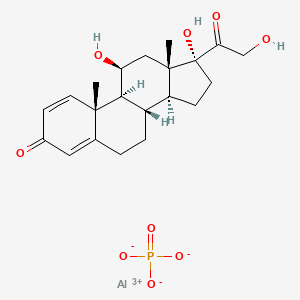

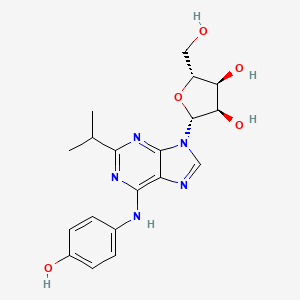
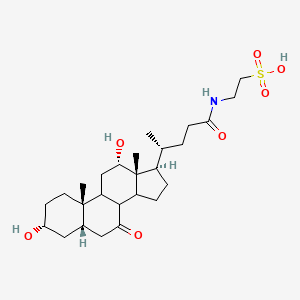
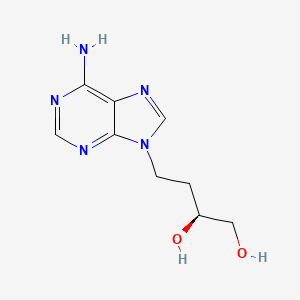
![3-{[3-(Acetyloxy)-4-(hexadecyloxy)butyl]sulfanyl}-n,n,n-trimethylpropan-1-aminium iodide](/img/structure/B1196564.png)
